1-Azido-2-fluoro-4-methoxybenzene 1-Azido-2-fluoro-4-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 1955505-77-7
VCID: VC7274756
InChI: InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
SMILES: COC1=CC(=C(C=C1)N=[N+]=[N-])F
Molecular Formula: C7H6FN3O
Molecular Weight: 167.143

1-Azido-2-fluoro-4-methoxybenzene

CAS No.: 1955505-77-7

Cat. No.: VC7274756

Molecular Formula: C7H6FN3O

Molecular Weight: 167.143

* For research use only. Not for human or veterinary use.

1-Azido-2-fluoro-4-methoxybenzene - 1955505-77-7

Specification

CAS No. 1955505-77-7
Molecular Formula C7H6FN3O
Molecular Weight 167.143
IUPAC Name 1-azido-2-fluoro-4-methoxybenzene
Standard InChI InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
Standard InChI Key YQPAPMJGBBYMMH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N=[N+]=[N-])F

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Azido-2-fluoro-4-methoxybenzene (C₇H₅FN₃O) features a benzene core with three distinct functional groups:

  • Azido group (-N₃): A high-energy functional group enabling cycloaddition reactions, notably Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles .

  • Fluoro substituent (-F): An electron-withdrawing group that modulates electronic density and enhances stability toward nucleophilic substitution.

  • Methoxy group (-OCH₃): An electron-donating group that improves solubility in polar solvents and influences regioselectivity in electrophilic aromatic substitutions.

The interplay of these groups creates a unique reactivity profile, balancing the azide’s inherent instability with stabilizing electronic effects from fluorine and methoxy substituents.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-azido-2-fluoro-4-methoxybenzene typically proceeds via diazotization and azide displacement (Table 1). A representative pathway involves:

  • Nitro precursor preparation: 2-Fluoro-4-methoxynitrobenzene is synthesized by nitration of 2-fluoro-4-methoxybenzene.

  • Reduction to aniline: Catalytic hydrogenation or stannous chloride reduction converts the nitro group to an amine.

  • Diazotization and azidation: Treatment with sodium nitrite (NaNO₂) in acidic media generates a diazonium salt, which is subsequently displaced by sodium azide (NaN₃) .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference Methodology
NitrationHNO₃, H₂SO₄, 0°C85Adapted from
ReductionH₂, Pd/C, EtOH, 25°C92
Diazotization/AzidationNaNO₂, HCl, NaN₃, 0–5°C78

Alternative Methods

  • Sandmeyer-type reactions: Copper(I)-catalyzed azidation of aryl iodides or bromides under mild conditions .

  • Direct azidation: Using hypervalent iodine reagents (e.g., ABX derivatives) for regioselective azidation of pre-substituted arenes .

Physicochemical Properties

Stability and Reactivity

1-Azido-2-fluoro-4-methoxybenzene exhibits moderate thermal stability, with decomposition onset temperatures (~120°C) higher than simpler aryl azides due to electron-withdrawing fluorine stabilization . Key properties include:

  • Solubility: Miscible in dichloromethane, THF, and acetone; sparingly soluble in water.

  • Spectroscopic Data:

    • IR: N₃ asymmetric stretch at 2100–2130 cm⁻¹ .

    • ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 6.70–7.20 (m, aromatic H) .

    • ¹⁹F NMR: δ -110 ppm (vs. CFCl₃) .

Hazard Profile

Aryl azides are inherently hazardous due to their shock sensitivity and exothermic decomposition. Comparative DSC data from related compounds (e.g., ABX) suggest a heat release of 900–1200 kJ/kg and impact sensitivity thresholds <5 J . Safe handling mandates:

  • Storage at ≤4°C in inert atmospheres.

  • Avoidance of mechanical friction or rapid temperature changes.

Applications in Organic Synthesis

Click Chemistry

The azido group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, forming 1,2,3-triazoles. For example:

  • Anticancer agent synthesis: Triazole-linked HDAC inhibitors derived from analogous azides show IC₅₀ values <100 nM against HDAC isoforms .

  • Polymer functionalization: Azide-alkyne couplings modify surface properties of materials for biomedical devices .

Heterocycle Formation

1-Azido-2-fluoro-4-methoxybenzene participates in:

  • Curtius rearrangements: To form isocyanates for urea/amide synthesis.

  • Schmidt reactions: With ketones to yield lactams or amines.

Biological and Pharmacological Relevance

Radiolabeling

The fluorine-18 isotopologue could be synthesized for PET imaging, leveraging the methoxy group’s stability and fluorine’s positron-emitting properties.

Future Directions

  • Stabilized formulations: Encapsulation in mesoporous silica or ionic liquids to mitigate explosion risks .

  • Photoredox applications: Exploiting the azide’s redox activity for light-mediated bioconjugation .

  • Targeted drug delivery: Conjugation to antibody-drug conjugates (ADCs) via strain-promoted cycloadditions.

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